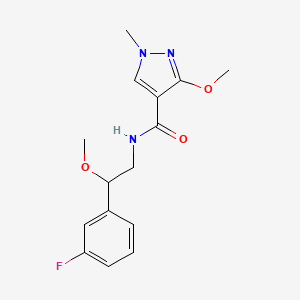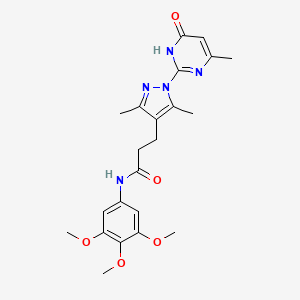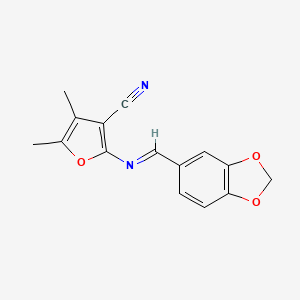
Methyl 4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a 2,4-difluorobenzyl group attached to it .
Molecular Structure Analysis
The compound contains a quinoline backbone, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a 2,4-difluorobenzyl group attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The quinoline ring, for instance, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the fluorine atoms might influence its polarity and the strength of its intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The compound has been utilized as a key intermediate in the synthesis of martinellic acid , showcasing a pathway involving aromatic nucleophilic substitution and CuI-catalyzed coupling. This method emphasizes its utility in constructing complex molecules with potential biological significance (D. Ma et al., 2003).
- Cytotoxic activity against cancer cells has been reported for derivatives of this compound, indicating its potential as a lead compound in the development of new anticancer drugs. The research highlighted the synthesis of quinoline and perimidine derivatives with notable activity against various cancer cell lines, furthering the exploration into its therapeutic applications (X Bu et al., 2001).
Chemical Synthesis and Catalysis
- The compound's derivatives have been explored for their antimicrobial properties , where new quinazolinone derivatives showed significant activity against pathogenic microorganisms. This underscores the compound's role in developing new antimicrobial agents with the potential to address resistance issues (G. Saravanan et al., 2015).
- In the field of organic synthesis , it has contributed to the development of novel synthetic routes and methodologies. For instance, a simplified version of bulky and rigid cyclic (alkyl)(amino)carbenes was synthesized, demonstrating its efficiency as a ligand for transition metal-based catalysts in hydroamination reactions (Xiaoming Zeng et al., 2009).
Analytical Chemistry and Sensing
- Advances in electrospray mass spectrometry have been facilitated by derivatives of this compound, which were used to improve the understanding of fragmentation patterns of N-linked carbohydrates, showcasing its utility in analytical chemistry for biomolecule analysis (D. Harvey, 2000).
- The compound has played a role in corrosion inhibition studies , where derivatives were identified as effective inhibitors of mild steel corrosion, demonstrating the compound's versatility and its applications beyond biomedical research (D. Jamil et al., 2018).
Advanced Material and Sensor Development
- Research into fluorescence sensing for metal ions has been enhanced by isomers of this compound, revealing significant differences in sensing properties for Al3+ and Zn2+, underscoring the potential for developing highly selective and sensitive sensors (Ananta Hazra et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c1-25-18(24)15-16(12-4-2-3-5-14(12)22-17(15)23)21-9-10-6-7-11(19)8-13(10)20/h2-8H,9H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDFTDLVNJXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2477644.png)

![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)
![2-(3-Methoxyphenyl)-4-((3-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2477647.png)
![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylprop-2-enamide](/img/structure/B2477652.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2477658.png)